molecular formula C13H14N2O3 B5644632 5-(4-ethoxybenzyl)-4,6-pyrimidinediol CAS No. 16015-99-9

5-(4-ethoxybenzyl)-4,6-pyrimidinediol

Cat. No.: B5644632
CAS No.: 16015-99-9
M. Wt: 246.26 g/mol
InChI Key: SKQFJXSIANMQEA-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzyl)-4,6-pyrimidinediol is a substituted pyrimidine derivative featuring a 4-ethoxybenzyl group at the 5-position of the pyrimidinediol core (C₄H₄N₂O₂). This compound is structurally characterized by:

  • Pyrimidinediol backbone: A six-membered aromatic ring with hydroxyl groups at positions 4 and 6.
  • 4-Ethoxybenzyl substituent: An ethoxy group (-OCH₂CH₃) attached to a benzyl moiety at position 5.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)7-11-12(16)14-8-15-13(11)17/h3-6,8H,2,7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQFJXSIANMQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205163
Record name 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-99-9
Record name 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxybenzyl)-4,6-pyrimidinediol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl chloride and 4,6-dihydroxypyrimidine.

    Reaction Conditions: The 4-ethoxybenzyl chloride is reacted with 4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 5-(4-ethoxybenzyl)-4,6-pyrimidinediol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxybenzyl)-4,6-pyrimidinediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5-(4-ethoxybenzyl)-4,6-pyrimidinedione.

    Reduction: Formation of 5-(4-ethoxybenzyl)-4,6-dihydroxypyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-ethoxybenzyl)-4,6-pyrimidinediol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzyl)-4,6-pyrimidinediol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
5-(4-Ethoxybenzyl)-4,6-pyrimidinediol C₁₃H₁₄N₂O₃ 254.26 4-Ethoxybenzyl Lipophilic, moderate aqueous solubility
4,6-Dihydroxypyrimidine C₄H₄N₂O₂ 112.09 None High water solubility, API intermediate
5-(4-Bromophenyl)-4,6-pyrimidinediol C₁₀H₇BrN₂O₂ 267.08 4-Bromophenyl Electron-withdrawing, cross-coupling precursor
5-Methoxy-4,6-pyrimidinediol C₅H₆N₂O₃ 142.11 5-Methoxy Enhanced solubility in polar solvents
2-(Dimethylamino)-4,6-pyrimidinediol C₆H₉N₃O₂ 155.15 2-Dimethylamino Basic, soluble in methanol
5-[(E)-2-Phenyldiazenyl]-4,6-pyrimidinediol C₁₀H₈N₄O₂ 224.20 Phenyldiazenyl Azo chromophore, used in dyes

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., ethoxybenzyl, methoxy) increase aromatic ring reactivity toward electrophiles.
    • Electron-withdrawing groups (e.g., bromophenyl) enhance stability in substitution reactions.
  • Solubility: Unsubstituted 4,6-dihydroxypyrimidine is highly water-soluble, while bulky substituents (e.g., ethoxybenzyl) reduce aqueous solubility. Methoxy and dimethylamino groups improve solubility in organic solvents like DMSO or methanol.

Research Findings :

  • Ethoxybenzyl Group : Enhances blood-brain barrier penetration in neurological drug candidates compared to polar substituents like methoxy .
  • Bromophenyl Group : Facilitates palladium-catalyzed coupling reactions for synthesizing complex heterocycles .
  • Dimethylamino Group: Increases binding affinity to kinase enzymes due to hydrogen-bonding interactions .

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